

Spectral Analysis of 2-Hexylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hexylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the aromatic compound **2-hexylpyridine**. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes.

Mass Spectrometry Data

Mass spectrometry analysis of **2-hexylpyridine** provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for **2-Hexylpyridine**

Parameter	Value	Source
Molecular Weight	163.26 g/mol	PubChem[1]
CAS Registry Number	1129-69-7	NIST[2][3]
Molecular Formula	C ₁₁ H ₁₇ N	PubChem[1], NIST[2][3]

The mass spectrum of **2-hexylpyridine** is characterized by a prominent molecular ion peak and a series of fragment ions. The fragmentation pattern is consistent with the structure of a

pyridine ring substituted with a hexyl group. Publicly available mass spectra can be found on the NIST WebBook and SpectraBase.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the precise structure of **2-hexylpyridine** by providing information about the chemical environment of each proton and carbon atom. While detailed experimental ^1H NMR data with specific chemical shifts, multiplicities, and coupling constants for **2-hexylpyridine** are not readily available in the public domain, typical spectral characteristics for related alkylpyridines can be inferred. Similarly, a complete, publicly accessible list of ^{13}C NMR chemical shifts is not available, though SpectraBase indicates the existence of a ^{13}C NMR spectrum.[\[6\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, based on standard laboratory practices for compounds of this nature, the following general procedures are recommended.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of alkylpyridines would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hexylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters would include a spectral width of 0-160 ppm, a larger number of scans compared to ^1H NMR, and a relaxation delay of 2-10 seconds.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and chemical shift referencing to an internal standard (e.g., tetramethylsilane, TMS).

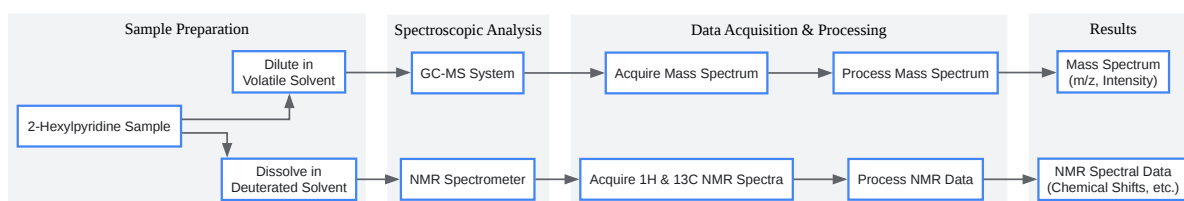
Mass Spectrometry Protocol

A general protocol for acquiring the mass spectrum of **2-hexylpyridine**, particularly using gas chromatography-mass spectrometry (GC-MS), would be as follows:

- **Sample Preparation:** Prepare a dilute solution of **2-hexylpyridine** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:**
 - Inject a small volume (e.g., 1 μL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Use a temperature program to separate **2-hexylpyridine** from any impurities.
- **MS Analysis:**
 - The eluent from the GC is introduced into the mass spectrometer.
 - For electron ionization (EI), a standard electron energy of 70 eV is typically used to induce fragmentation.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 40-200).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Data Acquisition Workflow

The logical flow of acquiring and analyzing spectral data for **2-hexylpyridine** is illustrated in the following diagram.



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Figure 1. Workflow for acquiring and processing NMR and MS data for **2-hexylpyridine**.

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